9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane
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Overview
Description
9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane is an organoborane compound. This compound is known for its use in organic chemistry, particularly in hydroboration reactions. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
The preparation of 9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The compound is commercially available as a solution in tetrahydrofuran and as a solid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Reduction: It is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes.
Hydroboration: It is especially useful in hydroboration reactions, where it adds to alkenes to form organoboranes.
Oxidation: The organoboranes formed can be oxidized to alcohols using hydrogen peroxide in aqueous potassium hydroxide.
Common reagents used in these reactions include hydrogen peroxide, potassium hydroxide, and various solvents like tetrahydrofuran . The major products formed from these reactions are typically alcohols and other reduced compounds .
Scientific Research Applications
9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in hydroboration and reduction reactions.
Biology: Its derivatives are used in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: It is employed in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane involves its ability to act as a hydroboration reagent. It adds to alkenes to form organoboranes, which can then be oxidized to alcohols . The molecular targets and pathways involved include the formation of boron-carbon bonds and subsequent oxidation to form alcohols .
Comparison with Similar Compounds
Similar compounds to 9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane include:
9-Borabicyclo[3.3.1]nonane (9-BBN): This compound is also used in hydroboration reactions and has similar properties.
Borane-tetrahydrofuran complex: Another hydroboration reagent with similar applications.
The uniqueness of this compound lies in its specific structure, which provides high regioselectivity in hydroboration reactions, making it particularly useful for the synthesis of terminal alcohols .
Properties
CAS No. |
121213-49-8 |
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Molecular Formula |
C19H29BO2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
9-[3-(3,4-dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C19H29BO2/c1-21-18-12-11-15(14-19(18)22-2)6-5-13-20-16-7-3-8-17(20)10-4-9-16/h11-12,14,16-17H,3-10,13H2,1-2H3 |
InChI Key |
HWVCVOVENFQVOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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